![molecular formula C30H48O6 B192143 (4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 22338-71-2](/img/structure/B192143.png)
(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Overview
Description
Polygalacic acid is a triterpenoid saponin that has been found in P. grandiflorum with antioxidant and neuroprotective activities. It scavenges peroxyl and peroxynitrite radicals in total oxidant-scavenging capacity (TOSC) assays when used at concentrations ranging from 25 to 200 µM. Polygalacic acid (3, 6, and 12 mg/kg) reverses scopolamine-induced increases in escape latency and decreases in the time spent in the target quadrant of the Morris water maze, decreases in hippocampal acetylcholine (ACh) levels, increases in hippocampal IL-1β and IL-10 levels, and decreases in brain superoxide dismutase (SOD) and glutathione (GSH) levels in mice.
(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a natural product found in Bellis perennis with data available.
Scientific Research Applications
Antioxidant Activity
Virgaureagenin G exhibits antioxidant properties, which are crucial for combating oxidative stress. By scavenging free radicals and reducing oxidative damage, it may contribute to overall health and disease prevention .
Anti-Inflammatory Effects
In traditional medicine, Virgaureagenin G has been used as an anti-inflammatory agent. It modulates inflammatory pathways, potentially alleviating conditions associated with inflammation .
Analgesic Properties
Research suggests that Virgaureagenin G may have analgesic effects, making it relevant for pain management. Further studies are needed to explore its mechanisms of action and clinical applications .
Spasmolytic Activity
Virgaureagenin G exhibits spasmolytic properties, which could be beneficial for conditions involving muscle spasms or cramps. Its impact on smooth muscle relaxation warrants further investigation .
Antihypertensive Potential
Studies indicate that Virgaureagenin G may have antihypertensive effects, possibly by influencing blood pressure regulation. However, more research is needed to establish its clinical significance .
Diuretic Properties
Virgaureagenin G has been explored for its diuretic activity. It may enhance urine production and promote kidney function. Clinical trials are necessary to validate its diuretic effects .
While these findings are promising, it’s essential to note that most evidence comes from non-clinical studies. Researchers continue to investigate Virgaureagenin G’s potential benefits, and further confirmation in both non-clinical models and clinical trials is needed . If you’d like more detailed information on any specific aspect, feel free to ask! 😊
Mechanism of Action
Target of Action
Virgaureagenin G, also known as CID 161388 or (4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, primarily targets the cholinergic system . It interacts with key enzymes such as acetylcholinesterase (AChE) and choline acetyltransferase (ChAT), which are crucial for the synthesis and degradation of acetylcholine (ACh), a neurotransmitter involved in memory and learning .
Mode of Action
Virgaureagenin G enhances the reactivity of the cholinergic system by decreasing AChE activity, which results in an increase in ACh levels . Simultaneously, it increases ChAT activity, further promoting the synthesis of ACh . These interactions lead to elevated levels of ACh in the hippocampus and frontal cortex, areas of the brain associated with cognition .
Biochemical Pathways
The compound’s action on the cholinergic system affects the biochemical pathway of acetylcholine synthesis and degradation . By inhibiting AChE and stimulating ChAT, Virgaureagenin G disrupts the normal balance of ACh production and breakdown, leading to an overall increase in ACh levels .
Result of Action
The increased levels of ACh resulting from Virgaureagenin G’s action lead to enhanced cholinergic system reactivity . This can have significant effects at the molecular and cellular levels, potentially improving cognitive function . Additionally, Virgaureagenin G has been shown to ameliorate neuroinflammation, providing a neuroprotective effect .
properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20?,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGRGBDMBZXKF-KZMOAHQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944988 | |
Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
CAS RN |
22338-71-2 | |
Record name | Polygalacic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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